Famotidine sulfamoyl propanamide Famotidine sulfamoyl propanamide
Brand Name: Vulcanchem
CAS No.: 106433-44-7
VCID: VC20739867
InChI: InChI=1S/C8H14N6O3S3/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13)
SMILES: C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N
Molecular Formula: C8H14N6O3S3
Molecular Weight: 338.4 g/mol

Famotidine sulfamoyl propanamide

CAS No.: 106433-44-7

Cat. No.: VC20739867

Molecular Formula: C8H14N6O3S3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Famotidine sulfamoyl propanamide - 106433-44-7

CAS No. 106433-44-7
Molecular Formula C8H14N6O3S3
Molecular Weight 338.4 g/mol
IUPAC Name 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide
Standard InChI InChI=1S/C8H14N6O3S3/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13)
Standard InChI Key BPCROVNHEMFQOD-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N
Canonical SMILES C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N

Chemical Synthesis and Production Methods

Synthetic Pathways

The synthesis of famotidine sulfamoyl propanamide involves a multi-step process starting from basic building blocks. One established synthetic route begins with 2-guanidinothiazole, which undergoes reaction with 3-chloropropionyl chloride to form an intermediate compound. This intermediate is subsequently reacted with sulfamide to produce the final famotidine sulfamoyl propanamide product. The reaction pathway requires precise control of conditions to ensure proper formation of the target compound.

Industrial Manufacturing Processes

Industrial production of famotidine sulfamoyl propanamide follows similar synthetic pathways but implements scaled-up processes with stringent quality control measures. The manufacturing process incorporates analytical techniques such as thin-layer chromatography and high-performance liquid chromatography to monitor reaction progress and ensure product purity. Temperature control, pH regulation, and solvent selection are critical parameters managed during industrial synthesis to optimize yield and product quality.

Chemical Reactivity Profile

Reaction Types and Mechanisms

Famotidine sulfamoyl propanamide demonstrates several characteristic reaction types that define its chemical behavior. These include:

Reaction TypeDescriptionTypical ReagentsProducts Formed
OxidationConversion of sulfur groups to higher oxidation statesHydrogen peroxide, peracidsSulfoxides, sulfones
ReductionConversion of oxidized forms back to reduced statesSodium borohydride, lithium aluminum hydrideReduced derivatives
Nucleophilic SubstitutionReplacement reactions at reactive centersVarious nucleophilesSubstituted derivatives
HydrolysisCleavage of amide bonds under acidic/basic conditionsAcids, basesCarboxylic acids, amines

The thiazole ring and sulfamoyl groups within the structure are particularly important in determining the compound's reactivity profile.

Stability Considerations

Under standard storage conditions, famotidine sulfamoyl propanamide exhibits reasonable stability, though it may undergo degradation through oxidation of the sulfur-containing groups when exposed to strong oxidizing agents. Proper storage in controlled environments with protection from light, heat, and moisture significantly extends its shelf life and maintains therapeutic efficacy.

Pharmacological Properties

Mechanism of Action

Famotidine sulfamoyl propanamide functions primarily as a histamine H2 receptor antagonist. This mechanism involves competitive inhibition of histamine binding to H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking these receptors, the compound prevents histamine-stimulated gastric acid secretion, effectively reducing both basal and stimulated acid production in the stomach.

Pharmacokinetic Profile

Though specific pharmacokinetic data for famotidine sulfamoyl propanamide is limited in the provided search results, similar compounds in this class typically demonstrate moderate oral bioavailability, distribution throughout body tissues, and elimination primarily through renal excretion. The compound's structural features suggest it would likely follow similar absorption, distribution, metabolism, and excretion patterns as other histamine H2 receptor antagonists.

Therapeutic Applications

Gastrointestinal Disorders

The primary therapeutic applications of famotidine sulfamoyl propanamide center on conditions characterized by excessive gastric acid production, including:

  • Duodenal ulcers

  • Gastric ulcers

  • Gastroesophageal reflux disease (GERD)

  • Zollinger-Ellison syndrome

  • Heartburn and acid indigestion

Its ability to reduce acid secretion makes it valuable in preventing and treating these acid-related conditions, promoting healing of damaged tissues and providing symptomatic relief.

Research Developments and Novel Applications

Molecular Interaction Studies

Detailed molecular analyses have characterized the binding interactions between famotidine and potential viral targets. These studies utilized multiple analytical approaches:

Analysis MethodKey FindingsSignificance
Molecular DockingBinding energy with PLpro of -7.9 kcal/molStrongest affinity among tested targets
Hydrogen Bond AnalysisThree hydrogen bonds formed with PLproImportant for complex stability
Amino Acid InteractionTYR268 crucial for binding stabilityForms both hydrogen bond and π-Sulfur interactions
Molecular Dynamics SimulationStable RMSD, RMSF and Rg valuesConfirms stability of PLpro-famotidine complex
Principal Component AnalysisSimilar conformational space as unbound PLproIndicates minimal conformational disruption

The tyrosine residue at position 268 (TYR268) appears particularly important for binding stability, participating in both hydrogen bonding and π-Sulfur interactions . This residue has previously been identified as critical in the inhibitory action of other compounds against SARS-CoV-2 PLpro, suggesting a potentially significant interaction site.

Comparative Binding Affinity

Compared with other potential SARS-CoV-2 targets, famotidine demonstrated notably stronger binding to PLpro than to other viral proteins. The ranking of binding energies (in kcal/mol) with various targets is illustrated below:

SARS-CoV-2 TargetBinding Energy (kcal/mol)
Papain-like protease (PLpro)-7.90
RNA dependent RNA polymerase (with RNA)-7.00
Nsp14(N7-MTase)-7.00
RdRp without RNA-6.80
Nsp16(2'-O-MTase)-6.50
Nsp14(Exon)-6.50
N protein NCB site-6.30
Nsp15(endoribonuclease)-6.10
Main Protease-6.00
Helicase ADP site-5.90
Helicase NCB site-5.60
E protein (ion channel)-4.60

This preferential binding to PLpro suggests a potential mechanism explaining clinical observations of improved outcomes in COVID-19 patients receiving famotidine .

Stability Analysis Through Molecular Dynamics

Complex Stability Metrics

Molecular dynamics simulations provide critical insights into the stability of the PLpro-famotidine complex. Several parameters were analyzed during a 50-nanosecond simulation:

These parameters collectively demonstrate that the PLpro-famotidine complex maintains stability comparable to unbound PLpro, indicating a favorable binding interaction without significant protein distortion.

Future Research Directions

Methodological Advances for Further Studies

Advanced research techniques that could yield valuable insights include:

  • Crystallographic studies to precisely determine binding conformations

  • Longer-duration molecular dynamics simulations to capture rare conformational events

  • In vitro enzymatic assays to quantify inhibition of viral proteases

  • Structure-activity relationship studies to identify critical molecular features

  • Computational screening of structural analogues to identify compounds with enhanced binding properties

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator